(1-(Thiophen-3-yl)cyclobutyl)methanol
Description
(1-(Thiophen-3-yl)cyclobutyl)methanol is a cyclobutane-derived compound featuring a thiophen-3-yl substituent and a hydroxymethyl group. The cyclobutyl ring introduces steric strain due to its small, non-planar structure, while the thiophene moiety contributes aromaticity and sulfur-based electronic effects. Though direct pharmacological or synthetic data for this compound are absent in the provided evidence, structural analogs from pharmacopeial and synthetic chemistry contexts offer insights into its comparative properties .
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(1-thiophen-3-ylcyclobutyl)methanol |
InChI |
InChI=1S/C9H12OS/c10-7-9(3-1-4-9)8-2-5-11-6-8/h2,5-6,10H,1,3-4,7H2 |
InChI Key |
MHAPVMDUEPZFEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CO)C2=CSC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Thiophen-3-yl)cyclobutyl)methanol typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving suitable precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a substitution reaction, where a thiophene derivative reacts with the cyclobutyl precursor.
Addition of the Methanol Group: The final step involves the addition of a methanol group to the cyclobutyl ring, typically through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
(1-(Thiophen-3-yl)cyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
(1-(Thiophen-3-yl)cyclobutyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1-(Thiophen-3-yl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sibutramine-Related Chlorophenylcyclobutyl Compounds
Several Sibutramine-related compounds in the USP Pharmacopeial Forum share structural similarities, differing primarily in substituents on the cyclobutyl ring (Table 1):
- Substituent Variations: Chlorophenyl Groups: Sibutramine-related compounds A–D feature 2-, 3-, or 4-chlorophenyl substituents on the cyclobutyl ring, paired with dimethylamine or methylamine side chains . These electron-withdrawing groups contrast with the electron-rich thiophene in the target compound, which may alter reactivity in electrophilic substitutions or metabolic pathways. Retention Behavior: Chromatographic data (Table 1) show that chlorophenyl-substituted analogs exhibit distinct relative retention times (RRTs) during gas chromatography, influenced by polarity and molecular weight. For example, Sibutramine-related compound C (4-chlorophenyl, pentyl chain) has an RRT of 1.14, while compound D (4-chlorophenyl, methylamine) elutes later (RRT 1.19) .
- Pharmacological Implications: Chlorophenyl groups in Sibutramine analogs are linked to serotonin-norepinephrine reuptake inhibition. The thiophene variant’s sulfur atom might engage in unique interactions with biological targets, though this remains speculative without direct data .
Other Cyclobutyl Methanol Derivatives
[(1S,3S)-3-Methoxycyclobutyl]methanol
- Structure : A methoxy group replaces the thiophene substituent.
- However, steric hindrance from the methoxy group may limit conformational flexibility .
1-(Aminomethyl)cyclobutylmethanol
- Structure: Features an aminomethyl group and an oxolane (tetrahydrofuran) ring.
- Properties: The oxolane group introduces ether oxygen atoms, improving solubility in polar solvents. The aminomethyl group allows for zwitterionic behavior, contrasting with the neutral hydroxymethyl group in the target compound. This derivative has a molecular weight of 185.26 g/mol and ≥95% purity .
Table 1: Structural and Analytical Comparison of Cyclobutyl Derivatives
| Compound Name | Key Substituents | Molecular Weight (g/mol) | Relative Retention Time (RRT) | Key Properties |
|---|---|---|---|---|
| (1-(Thiophen-3-yl)cyclobutyl)methanol | Thiophen-3-yl, hydroxymethyl | Not reported | Not available | Aromatic, moderate polarity |
| Sibutramine-Related Compound B | 3-Chlorophenyl, dimethylamine | Not reported | 0.83 | High polarity, electron-withdrawing group |
| [(1S,3S)-3-Methoxycyclobutyl]methanol | Methoxy, hydroxymethyl | Not reported | Not available | High polarity, steric hindrance |
| 1-(Aminomethyl)cyclobutylmethanol | Aminomethyl, oxolane | 185.26 | Not available | Zwitterionic, high purity (≥95%) |
Key Differences and Implications
- Solubility and Polarity: The hydroxymethyl group in the target compound may confer intermediate polarity, whereas methoxy or aminomethyl substituents in analogs increase hydrophilicity .
- Chromatographic Behavior : While direct data are lacking, the thiophene moiety’s lower polarity compared to chlorophenyl groups suggests it might elute earlier in reversed-phase chromatography .
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